molecular formula C11H13NO3 B579526 (2R)-2-Acetamido-2-phenylpropanoic acid CAS No. 16707-49-6

(2R)-2-Acetamido-2-phenylpropanoic acid

Cat. No.: B579526
CAS No.: 16707-49-6
M. Wt: 207.229
InChI Key: QZMOGBLDXPANBR-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-Acetamido-2-phenylpropanoic acid: is a derivative of the amino acid phenylalanine, where an acetyl group is attached to the nitrogen atom of the amino group. This compound is part of the class of N-acyl-alpha-amino acids, which are known for their biological significance and applications in various fields such as medicine, nutrition, and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrogenation of Unsaturated Azlactones: One common method involves the hydrogenation of unsaturated azlactones in an aqueous sodium hydroxide solution using Raney nickel under pressure.

    N-Acetylation Reaction: Another method involves the reaction of L-phenylalanine with acetic anhydride.

Industrial Production Methods: Industrial production of (2R)-2-Acetamido-2-phenylpropanoic acid often involves large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures efficient production.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Acetic Anhydride: Used for acetylation reactions.

    Mukaiyama’s Reagent: Used for esterification reactions.

    Raney Nickel: Used as a catalyst in hydrogenation reactions.

Major Products:

Mechanism of Action

Molecular Targets and Pathways: (2R)-2-Acetamido-2-phenylpropanoic acid exerts its effects primarily through its role in metabolic pathways involving amino acids. It acts as a substrate for enzymes like phenylalanine N-acetyltransferase, which catalyzes its formation . Additionally, long-chain N-acylated derivatives of phenylalanine can influence mitochondrial respiration and glucose homeostasis .

Comparison with Similar Compounds

  • N-acetyl-L-tyrosine
  • N-acetyl-L-tryptophan
  • N-acetyl-L-histidine

Uniqueness: (2R)-2-Acetamido-2-phenylpropanoic acid is unique due to its specific structure and the biological roles it plays. Unlike other N-acylated amino acids, it is involved in the synthesis of aspartame and has distinct applications in drug development and metabolic studies .

By understanding the synthesis, reactions, and applications of this compound, researchers can leverage its properties for various scientific and industrial purposes.

Properties

CAS No.

16707-49-6

Molecular Formula

C11H13NO3

Molecular Weight

207.229

IUPAC Name

(2R)-2-acetamido-2-phenylpropanoic acid

InChI

InChI=1S/C11H13NO3/c1-8(13)12-11(2,10(14)15)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,12,13)(H,14,15)/t11-/m1/s1

InChI Key

QZMOGBLDXPANBR-LLVKDONJSA-N

SMILES

CC(=O)NC(C)(C1=CC=CC=C1)C(=O)O

Origin of Product

United States

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